molecular formula C12H14N2O B2667244 N-{4-[(but-2-yn-1-yl)amino]phenyl}acetamide CAS No. 1248098-07-8

N-{4-[(but-2-yn-1-yl)amino]phenyl}acetamide

Cat. No. B2667244
M. Wt: 202.257
InChI Key: DLMMVHDWWBUERF-UHFFFAOYSA-N
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Description

“N-{4-[(but-2-yn-1-yl)amino]phenyl}acetamide” is a chemical compound with the molecular formula C12H14N2O . It’s a derivative of acetamide, which is an organic compound that serves as the building block for many other interesting compounds .


Synthesis Analysis

The synthesis of “N-{4-[(but-2-yn-1-yl)amino]phenyl}acetamide” and similar compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction conditions can vary, and different methods may be used depending on the specific requirements of the synthesis .


Molecular Structure Analysis

The molecular structure of “N-{4-[(but-2-yn-1-yl)amino]phenyl}acetamide” is characterized by the presence of an acetamide group (CONH2) attached to a phenyl ring, which is further substituted with a but-2-yn-1-ylamino group . This structure is also associated with certain physical and chemical properties that can influence its reactivity and potential applications .


Chemical Reactions Analysis

“N-{4-[(but-2-yn-1-yl)amino]phenyl}acetamide” can participate in various chemical reactions due to the presence of reactive functional groups in its structure . For instance, the acetamide group can undergo hydrolysis, while the but-2-yn-1-ylamino group can participate in coupling reactions .


Physical And Chemical Properties Analysis

“N-{4-[(but-2-yn-1-yl)amino]phenyl}acetamide” has a molecular weight of 202.25 . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not explicitly mentioned in the sources.

Scientific Research Applications

Chemical Synthesis and Drug Development

N-(2-Hydroxyphenyl)acetamide, a derivative similar to N-{4-[(but-2-yn-1-yl)amino]phenyl}acetamide, is an important intermediate in the natural synthesis of antimalarial drugs. Research conducted by Magadum and Yadav (2018) explores the chemoselective monoacetylation of amino groups in compounds like this, which is a crucial step in drug synthesis. This study offers insights into optimizing reaction conditions for efficient drug synthesis processes (Magadum & Yadav, 2018).

Antitumor and Antioxidant Activities

A study by Yurttaş, Tay, and Demirayak (2015) on benzothiazole derivatives, including N-[4-(benzothiazole-2-yl)phenyl]acetamide, reveals their potential antitumor activity. This research highlights the importance of such compounds in the development of cancer therapies (Yurttaş, Tay, & Demirayak, 2015). Additionally, Chkirate et al. (2019) studied pyrazole-acetamide derivatives, demonstrating their significant antioxidant activity, which is valuable in combating oxidative stress-related diseases (Chkirate et al., 2019).

Analytical Chemistry Applications

A study by Lu and Giese (2000) introduced AMACE1, an aminoacetamide electrophore reagent, derived from compounds like N-{4-[(but-2-yn-1-yl)amino]phenyl}acetamide. This reagent can be used in trace organic analysis, indicating its importance in analytical chemistry (Lu & Giese, 2000).

Metabolic Studies

Coleman et al. (2000) explored the metabolism of chloroacetamide herbicides, which are structurally related to N-{4-[(but-2-yn-1-yl)amino]phenyl}acetamide. Their research on human and rat liver microsomes contributes to understanding the metabolic pathways and potential risks associated with such compounds (Coleman et al., 2000).

Future Directions

The future directions for “N-{4-[(but-2-yn-1-yl)amino]phenyl}acetamide” could involve further studies to explore its potential applications, particularly in the field of medicinal chemistry. Given its structural features, it could serve as a useful building block for the synthesis of a variety of biologically active compounds .

properties

IUPAC Name

N-[4-(but-2-ynylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-3-4-9-13-11-5-7-12(8-6-11)14-10(2)15/h5-8,13H,9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMMVHDWWBUERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCNC1=CC=C(C=C1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(but-2-yn-1-yl)amino]phenyl}acetamide

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